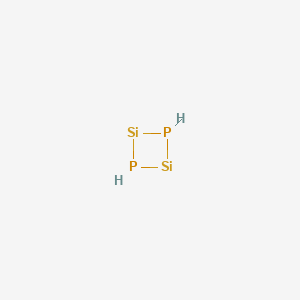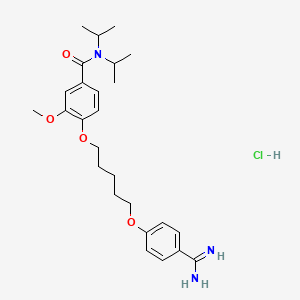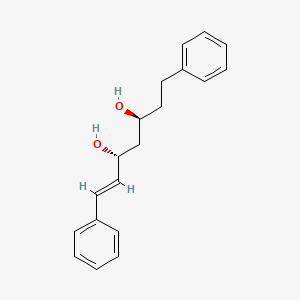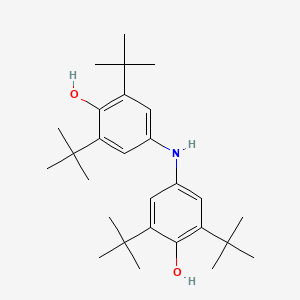
4,4'-Azanediylbis(2,6-di-tert-butylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Azanediylbis(2,6-di-tert-butylphenol) is a sterically hindered bisphenol antioxidant. This compound is known for its high performance in stabilizing polymers, particularly in preventing oxidative degradation. It is widely used in various industrial applications due to its effectiveness in enhancing the longevity and durability of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Azanediylbis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphenol compound. The process involves:
Reactants: 2,6-di-tert-butylphenol, formaldehyde, ammonia
Conditions: The reaction is usually conducted in the presence of a catalyst, such as an acid or base, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 4,4’-Azanediylbis(2,6-di-tert-butylphenol) is scaled up using continuous flow reactors to maintain consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Azanediylbis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced back to its phenolic form from its oxidized state.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions include various quinone derivatives and substituted phenolic compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,4’-Azanediylbis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in the stabilization of polymers and other materials.
Biology: Investigated for its potential neuroprotective effects due to its antioxidant properties.
Medicine: Explored for its role in preventing oxidative stress-related diseases.
Industry: Widely used in the production of rubber, plastics, and fuels to enhance their stability and longevity
Mecanismo De Acción
The primary mechanism by which 4,4’-Azanediylbis(2,6-di-tert-butylphenol) exerts its effects is through its antioxidant activity. It scavenges free radicals and prevents oxidative degradation of materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the phenolic groups in the compound .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Another phenolic antioxidant with similar properties but less steric hindrance.
4,4’-Methylenebis(2,6-di-tert-butylphenol): A related compound with a methylene bridge instead of an azanediyl bridge.
2,4-Di-tert-butylphenol: Similar antioxidant properties but different substitution pattern on the phenol ring
Uniqueness
4,4’-Azanediylbis(2,6-di-tert-butylphenol) is unique due to its azanediyl bridge, which provides enhanced steric hindrance and stability compared to other similar compounds. This makes it particularly effective in high-temperature and high-stress environments, where other antioxidants might degrade more rapidly .
Propiedades
Número CAS |
2567-22-8 |
|---|---|
Fórmula molecular |
C28H43NO2 |
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyanilino)phenol |
InChI |
InChI=1S/C28H43NO2/c1-25(2,3)19-13-17(14-20(23(19)30)26(4,5)6)29-18-15-21(27(7,8)9)24(31)22(16-18)28(10,11)12/h13-16,29-31H,1-12H3 |
Clave InChI |
GUXOLWLEZYVZCF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



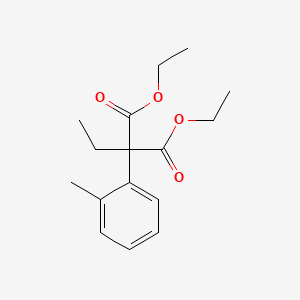
![3-[1-(4-Chloro-benzyl)-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylen-2-yl]-2,2-dimethyl-propionic acid](/img/structure/B14755053.png)
![N-[2-(Hydroxyamino)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14755068.png)


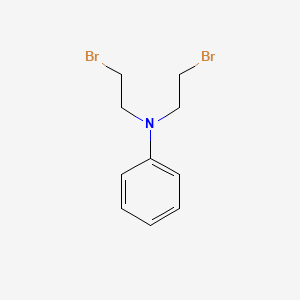
![[(1R,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B14755086.png)
![Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene](/img/structure/B14755094.png)

